7,12-Dioxaspiro[5.6]dodecane-9-methanol
Description
Properties
CAS No. |
204262-67-9 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
7,12-dioxaspiro[5.6]dodecan-10-ylmethanol |
InChI |
InChI=1S/C11H20O3/c12-8-10-4-7-13-11(14-9-10)5-2-1-3-6-11/h10,12H,1-9H2 |
InChI Key |
RQILATULOKKGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCCC(CO2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7,12-Dioxaspiro[5.6]dodecane-9-methanol is highlighted through comparisons with analogous spirocyclic and dioxaspiro compounds. Below is a detailed analysis:
Structural Analogues
Key Differences
Ring Size & Stability: The 5,6-spiroketal system in this compound exhibits distinct steric and electronic properties compared to 6,6-spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane). The latter benefits from stronger hyperconjugative stabilization (2p(O) → σ*C-O interactions), enhancing thermal and chemical stability . Smaller spiro systems (e.g., 4,5-spiroketals) are less rigid, favoring applications in biolubricants where fluidity is critical .
Synthetic Routes: this compound is produced via rhodium-catalyzed hydroformylation, requiring high-pressure syngas . In contrast, 1,7-dioxaspiro[5.5]undecane derivatives are synthesized through acid-catalyzed cyclization of diols and ketones under milder conditions .
Functional Group Influence: The hydroxymethyl group in this compound enhances its reactivity for subsequent nucleoside derivatization. Conversely, methyl or ethyl substituents in analogues like 1,5-Dioxaspiro[5.5]undecane-3,3-diethyl-9-methyl reduce polarity, favoring non-polar applications .
Stability and Reactivity
- Hyperconjugation Effects: 6,6-spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane) exhibit greater stability due to σ-conjugation between oxygen lone pairs and adjacent C-O σ* orbitals. This effect is less pronounced in 5,6-spiroketals like this compound, resulting in higher conformational flexibility .
- Thermal Properties : Spiroketals with larger rings (e.g., 6,6 systems) have higher boiling points and lower volatility, making them suitable for pheromone applications. Smaller spiroketals (e.g., 5,6 or 4,5 systems) are more volatile but less thermally stable .
Q & A
Q. What comparative studies can elucidate the biological or material science applications of this compound?
- Methodological Answer :
- Screen for antimicrobial activity using microdilution assays against Gram-positive/negative bacteria.
- Evaluate its potential as a ligand in catalysis by testing coordination with transition metals (e.g., Pd, Cu).
- Compare thermal stability (TGA/DSC) with linear ethers to assess suitability for polymer matrices .
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